N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide
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Description
N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H28N2O7S and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide is 464.16172241 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- F2282-0405 has been explored for its potential antitumor properties. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. Further studies are needed to elucidate its mechanisms and optimize its efficacy .
- A novel derivative of F2282-0405 demonstrated antibacterial activity against pathogenic bacterial strains. This compound could be valuable in combating bacterial infections .
- F2282-0405 analogs were designed and synthesized as inhibitors of HIV-1 reverse transcriptase. These compounds may contribute to the development of antiretroviral therapies .
- Given its structural features, F2282-0405 may have implications in treating neurological conditions. Research has focused on its potential role in Parkinson’s disease and related disorders .
- Some derivatives of F2282-0405 have been evaluated as inhibitors of influenza virus polymerase acidic (PA) endonuclease domain. These compounds hold promise for antiviral drug development .
- F2282-0405’s tetrahydroisoquinoline core qualifies it as a ‘privileged scaffold’ for drug discovery. Researchers have used it to design and synthesize novel biologically active derivatives, including anti-inflammatory, anti-viral, and anti-cancer compounds .
Antitumor Activity
Antibacterial Properties
HIV-1 Reverse Transcriptase Inhibition
Neurological Disorders
Influenza Virus Inhibition
Privileged Scaffold for Drug Design
properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-4-6-19(7-5-18)31-15-22(25)23-9-11-32(26,27)24-10-8-16-12-20(29-2)21(30-3)13-17(16)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXIUCBZVWWDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide |
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